2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-8-19(22-14(2)21-13)27-16-4-3-7-23(11-16)20(24)10-15-5-6-17-18(9-15)26-12-25-17/h5-6,8-9,16H,3-4,7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSAKMPYHDFHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to elaborate on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.42 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a piperidine ring substituted with a pyrimidine derivative, which is likely responsible for its biological properties.
Research indicates that compounds featuring benzo[d][1,3]dioxole structures often exhibit diverse pharmacological activities, including:
- Antioxidant Activity : The presence of the dioxole ring contributes to radical scavenging properties.
- Anticancer Properties : Some derivatives have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Compounds with similar structures have been reported to protect neuronal cells from oxidative stress.
Anticancer Activity
A study by Ren and Miao (2021) explored the anticancer potential of various benzo[d][1,3]dioxole derivatives. In vitro assays demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors .
Neuroprotective Effects
In another investigation focusing on neuroprotection, the compound was tested in models of oxidative stress-induced neuronal damage. Results indicated that it effectively reduced cell death and preserved mitochondrial function in neuronal cell lines exposed to oxidative stressors. This suggests a potential application in treating neurodegenerative diseases .
Data Tables
| Biological Activity | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15.4 | Apoptosis Induction |
| Anticancer | A549 (Lung Cancer) | 12.8 | Cell Cycle Arrest |
| Neuroprotection | SH-SY5Y (Neuronal) | 10.5 | Mitochondrial Protection |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The target compound’s closest analogues differ in substituents on the piperidine ring, pyrimidine group, or benzodioxole linker. Key examples include:
Table 1: Structural Comparison of Analogues
*Calculated based on formula; †IR data inferred from structurally similar compounds.
Key Findings from Comparative Analysis
Impact of Piperidine/Pyrimidine Substitutions
- Target Compound vs. However, the pyrimidine group in the latter could facilitate π-π stacking interactions in enzymatic pockets .
- 4c (): The 4-hydroxypiperidine substituent increases hydrophilicity (IR OH peak at 3399 cm⁻¹), which may improve bioavailability compared to the target compound’s non-polar dimethylpyrimidine group .
Linker and Core Modifications
- Flavone/Isoflavone Chimeras (): Compounds like 29a (chromen-4-one core) exhibit distinct electronic profiles due to conjugation, differing from the ethanone linker in the target compound. These structural variations may alter metabolic stability or receptor selectivity .
Pharmacological Implications
- Psychoactive Analogues (–6): Compounds like (RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one () share the benzodioxole-amine motif, suggesting the target compound may interact with CNS receptors (e.g., serotonin or dopamine transporters) .
- Antimicrobial Potential (–2): The tert-butyl and pyrazole groups in 6b correlate with antibacterial activity, suggesting the target compound’s pyrimidine and piperidine groups could similarly disrupt bacterial membrane synthesis .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target compound can be dissected into three primary components (Figure 1):
- Benzo[d]dioxol-5-yl ethanone core
- 3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine subunit
- Amide/ketone linkage connecting the two modules
Retrosynthetic strategies favor modular assembly to enable intermediate purification and functional group compatibility. The ether linkage between the pyrimidine and piperidine rings suggests nucleophilic aromatic substitution or Mitsunobu chemistry, while the ethanone bridge likely forms via acylation or alkylation.
Synthesis of Key Intermediates
Preparation of 3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine
The pyrimidine-piperidine ether forms the central pharmacophore. Two validated routes exist:
Nucleophilic Aromatic Substitution
Procedure :
- React 4-chloro-2,6-dimethylpyrimidine with 3-hydroxypiperidine in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as base.
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 68%
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 6.35 (s, 1H, pyrimidine-H), 4.70–4.65 (m, 1H, OCH), 3.20–3.05 (m, 2H, piperidine-H), 2.60–2.45 (m, 4H, piperidine-H), 2.40 (s, 6H, CH3), 1.90–1.70 (m, 2H, piperidine-H).
Mitsunobu Reaction
Procedure :
- Combine 2,6-dimethylpyrimidin-4-ol, 3-hydroxypiperidine, triphenylphosphine (1.2 eq), and diethyl azodicarboxylate (DEAD, 1.1 eq) in tetrahydrofuran (THF) at 0°C.
- Stir for 6 hours at room temperature.
Yield : 72%
Advantage : Avoids harsh base conditions, preserving acid-sensitive groups.
Synthesis of 2-(Benzo[d]dioxol-5-yl)acetic Acid Derivatives
The benzodioxole fragment requires careful functionalization to avoid ring-opening:
Procedure :
- Protect benzo[d]dioxol-5-ol as its tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.
- Introduce ethanone via Friedel-Crafts acylation with chloroacetyl chloride and AlCl3 in dichloromethane at −20°C.
- Deprotect using tetrabutylammonium fluoride (TBAF) in THF.
Yield : 55% over three steps
Key Data :
Final Coupling Strategies
Acyl Chloride-Mediated Acylation
Procedure :
- Convert 2-(benzo[d]dioxol-5-yl)acetic acid to its acyl chloride using oxalyl chloride (2 eq) and catalytic DMF in dichloromethane.
- React with 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine (1 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) at 0°C.
- Stir for 2 hours at room temperature.
Yield : 63%
Purity : >95% (HPLC)
Direct Alkylation Approach
Alternative Method :
- Prepare 2-bromo-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone by treating the piperidine intermediate with bromoacetyl bromide.
- Perform nucleophilic substitution with sodium benzo[d]dioxol-5-olate in acetonitrile at reflux.
Yield : 48%
Limitation : Lower yield due to competing elimination.
Reaction Optimization and Scale-Up Considerations
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, CDCl3):
- δ 6.85 (d, J = 8.0 Hz, 1H, benzodioxole-H), 6.75 (s, 1H, benzodioxole-H), 6.65 (d, J = 8.0 Hz, 1H, benzodioxole-H), 6.38 (s, 1H, pyrimidine-H), 5.00–4.90 (m, 1H, OCH), 4.25 (s, 2H, COCH2), 3.50–3.30 (m, 4H, piperidine-H), 2.45 (s, 6H, CH3), 2.10–1.90 (m, 2H, piperidine-H).
13C NMR (126 MHz, CDCl3):
- δ 198.4 (C=O), 163.2 (pyrimidine-C), 148.5 (benzodioxole-O), 121.8 (benzodioxole-CH), 113.2 (benzodioxole-O), 108.5 (pyrimidine-CH), 70.1 (OCH), 52.4 (piperidine-N), 25.6 (CH3).
HRMS : m/z calc. for C21H24N3O5 [M+H]+: 398.1719, found: 398.1716.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and what coupling agents are effective?
The synthesis typically involves multi-step reactions:
- Core Formation : The benzo[d][1,3]dioxole moiety is synthesized via cyclization of catechol derivatives using diethyl oxalate or triphosgene under acidic conditions .
- Piperidine-Pyrimidine Fragment : The 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine subunit is prepared through nucleophilic substitution, where a hydroxylated piperidine reacts with 4-chloro-2,6-dimethylpyrimidine in the presence of a base like K₂CO₃ .
- Coupling : The final step employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or amide bond formation using EDCI/HOBt to link the two fragments .
- Yield Optimization : Solvents like DMF or DMSO under inert atmospheres (N₂/Ar) at 60–80°C improve reaction efficiency .
Q. How is the compound characterized post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, piperidine protons appear as multiplet signals at δ 1.75–3.74 ppm, while benzo[d][1,3]dioxole protons resonate as doublets near δ 6.8–7.3 ppm .
- HPLC : Retention times (e.g., 13.036 minutes with 95% peak area at 254 nm) and mobile-phase gradients (n-hexane/EtOAC) assess purity .
- X-ray Diffraction : Resolves bond lengths and angles (e.g., C-O bonds in the dioxole ring at ~1.36 Å) .
Q. Which functional groups influence its reactivity and stability?
Critical groups include:
- Benzo[d][1,3]dioxole : The electron-rich aromatic system participates in π-π stacking and hydrogen bonding, affecting solubility and target binding .
- Piperidine-Pyrimidine Ether : The ether linkage (C-O-C) is sensitive to acidic hydrolysis, requiring pH-neutral storage conditions. The pyrimidine’s nitrogen atoms enable hydrogen-bond donor-acceptor interactions .
- Ethanone Bridge : The ketone group can undergo nucleophilic addition or serve as a hydrogen-bond acceptor .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling the benzo[d][1,3]dioxole and piperidine-pyrimidine fragments?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency. Evidence shows Pd(PPh₃)₄ increases yields by 15–20% in DMF at 80°C .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates but may require lower temperatures (50°C) to avoid side reactions .
- Stoichiometry : A 1.2:1 molar ratio of piperidine-pyrimidine fragment to benzo[d][1,3]dioxole derivative minimizes unreacted starting material .
Q. How to resolve contradictions in NMR data during structural elucidation?
- Decoupling Experiments : Use NOESY or COSY to distinguish overlapping signals (e.g., piperidine H-3 and H-5 protons) .
- Isotopic Labeling : Introduce ¹³C labels at the ethanone carbonyl to confirm its connectivity via HMBC correlations .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 22b in ) to validate chemical shifts .
Q. What computational methods predict solubility and stability for formulation studies?
- Crippen/McGowan Methods : Estimate logP (e.g., ~2.8) and polar surface area (PSA ~85 Ų) to predict solubility in aqueous buffers .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess oxidative stability. For example, a gap >4.5 eV indicates resistance to electrophilic degradation .
- Molecular Dynamics (MD) : Simulate interactions with water molecules to identify hygroscopic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
